molecular formula C11H13N5O2S B2436135 2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105229-61-5

2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2436135
CAS No.: 1105229-61-5
M. Wt: 279.32
InChI Key: BTLJPHARWREIHU-UHFFFAOYSA-N
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Description

2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H13N5O2S and its molecular weight is 279.32. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c1-15-5-7(3-4-9(15)18)10-13-14-11(16(10)2)19-6-8(12)17/h3-5H,6H2,1-2H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLJPHARWREIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel derivative that incorporates a triazole moiety and a dihydropyridine structure. This combination has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of 2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step reactions starting from 1-methyl-6-oxo-1,6-dihydropyridine derivatives. The process may include the formation of the triazole ring through cyclization reactions, followed by thiolation and acetylation steps to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrate activity against various Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity AgainstReference
2-Triazole DerivativesE. coli
2-Triazole DerivativesStaphylococcus aureus
2-Triazole DerivativesBacillus subtilis

These compounds were tested using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays.

Anticancer Activity

The antiproliferative effects of triazole derivatives have been evaluated against several cancer cell lines. For example, compounds similar to 2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibited notable cytotoxicity against breast and colon cancer cells. The mechanisms of action often involve the inhibition of key enzymes or pathways critical for cancer cell survival.

Case Studies

A study investigated the biological activity of a series of triazole derivatives where one compound showed a significant reduction in cell viability in MCF7 breast cancer cells. The study used various concentrations and reported an IC50 value indicating effective cytotoxicity at lower doses.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-y)-4H-triazol -3-y)thio)acetamide with target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound may interact effectively with enzymes such as dihydrofolate reductase , which is crucial for DNA synthesis in both bacteria and cancer cells.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves sequential reactions to assemble the triazole, pyridine, and thioacetamide moieties. Critical steps include:

  • Thiolation Conditions : Use of coupling agents like EDCI/HOBt to facilitate thioether bond formation between the triazole and acetamide groups. Reaction temperature should be maintained at 0–5°C to minimize side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) is recommended. Monitor purity via TLC (Rf ~0.3 in 7:3 ethyl acetate:methanol) .
  • Yield Optimization : Adjust stoichiometry of 1-methyl-6-oxo-1,6-dihydropyridin-3-yl derivatives to a 1.2:1 molar ratio relative to the triazole precursor to account for intermediate instability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. Key signals include:
    • Pyridinone ring : A singlet at δ 6.8–7.2 ppm for the aromatic proton.
    • Thioacetamide : A triplet at δ 3.3–3.5 ppm (CH2_2 adjacent to sulfur) .
  • HPLC-DAD : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Retention time ~8.2 min at 254 nm ensures >95% purity .
  • Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]+^+: 362.12; observed: 362.10 ± 0.02) confirms molecular weight .

Q. How can thermal stability and decomposition profiles inform storage and handling protocols?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen at 10°C/min. Data shows decomposition onset at ~180°C, suggesting storage below 25°C in inert atmospheres .
  • DSC : Endothermic peak at 150–160°C indicates melting point. Use desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict biological targets, and what validation methods are recommended?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the compound’s InChI string to simulate binding to kinases (e.g., EGFR or CDK2). Prioritize targets with docking scores ≤ -8.0 kcal/mol .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable complexes .
  • Validation : Compare with in vitro kinase inhibition assays (IC50_{50} values) using ADP-Glo™ kits. Discrepancies >10% require re-evaluation of force field parameters .

Q. How should researchers address contradictory bioactivity data across enzymatic vs. cell-based assays?

Methodological Answer:

  • Assay-Specific Variables :
    • Enzymatic Assays : Check for reducing agents (e.g., DTT) that may destabilize the thioether bond. Use ≤1 mM DTT to avoid false negatives .
    • Cellular Assays : Account for membrane permeability via LogP calculations (optimal range: 1.5–3.5). If LogP > 4, modify with polar groups (e.g., hydroxyl) .
  • Control Experiments : Include a thioether-negative analog to isolate the role of the sulfur moiety in activity discrepancies .

Q. What strategies are effective for elucidating the metabolic fate of this compound in preclinical models?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or murine) and analyze via LC-QTOF-MS. Major metabolites often result from:
    • Oxidation : Hydroxylation at the pyridinone ring (m/z +16).
    • Glucuronidation : Detect conjugates at m/z +176 .
  • In Vivo Tracking : Administer 14C^{14}C-labeled compound (10 mg/kg) in rodents. Collect plasma and excreta for scintillation counting. >80% renal excretion suggests limited hepatic retention .

Comparative Structural Analysis

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